molecular formula C16H22Br2N2O2 B14646617 2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide CAS No. 53500-47-3

2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide

Cat. No.: B14646617
CAS No.: 53500-47-3
M. Wt: 434.2 g/mol
InChI Key: JQRIEXPCXMMDSO-UHFFFAOYSA-N
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Description

2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide is an organic compound with a complex structure that includes bromine, cyclohexylmethyl, and phenoxyacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps One common method starts with the bromination of a phenol derivative to introduce bromine atoms at the 2 and 4 positionsThe final step involves the formation of the phenoxyacetamide group via an acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The bromine atoms and the phenoxyacetamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclohexylmethylamino group may enhance the compound’s affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline
  • Phenol, 2,6-dibromo-4-methyl-
  • N,N-dimethyl-2-[1-phenyl-1-(2-pyridyl)ethoxy]ethanamine

Uniqueness

2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

53500-47-3

Molecular Formula

C16H22Br2N2O2

Molecular Weight

434.2 g/mol

IUPAC Name

2-[2,4-dibromo-6-[(cyclohexylmethylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C16H22Br2N2O2/c17-13-6-12(9-20-8-11-4-2-1-3-5-11)16(14(18)7-13)22-10-15(19)21/h6-7,11,20H,1-5,8-10H2,(H2,19,21)

InChI Key

JQRIEXPCXMMDSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCC2=C(C(=CC(=C2)Br)Br)OCC(=O)N

Origin of Product

United States

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